molecular formula C14H12N2O5 B3902881 N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide

N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide

Cat. No. B3902881
M. Wt: 288.25 g/mol
InChI Key: JJUXSJDITVSVSN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide, commonly known as HNP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. HNP is a nitrophenol derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism of Action

The mechanism of action of HNP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. HNP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. HNP has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
HNP has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. HNP has also been found to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, HNP has been found to exhibit antitumor effects, which may help to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using HNP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, HNP has been found to exhibit a range of biological activities, making it a potentially useful compound for studying various biological processes. However, one of the limitations of using HNP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on HNP. One area of research could focus on further elucidating the mechanism of action of HNP, which could help to identify new targets for drug development. Additionally, research could focus on exploring the potential applications of HNP in the development of new antibiotics and anticancer drugs. Finally, research could focus on optimizing the synthesis method for HNP, which could help to improve its yield and purity.

Scientific Research Applications

HNP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. HNP has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-21-11-4-2-3-9(7-11)14(18)15-12-8-10(16(19)20)5-6-13(12)17/h2-8,17H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUXSJDITVSVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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